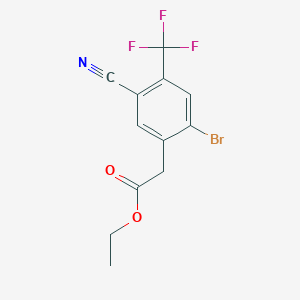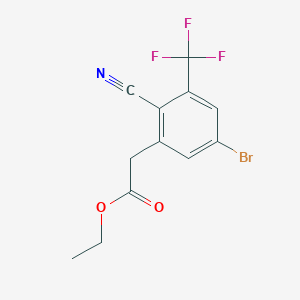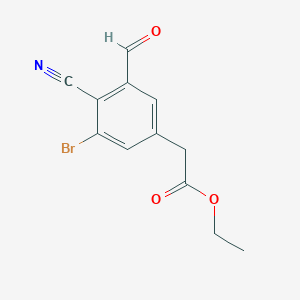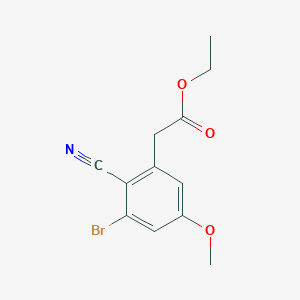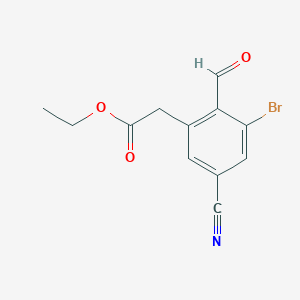![molecular formula C22H37BO8 B1414034 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4,7,10,13-pentaoxapentadecan-15-ol CAS No. 2069219-13-0](/img/structure/B1414034.png)
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4,7,10,13-pentaoxapentadecan-15-ol
Vue d'ensemble
Description
The compound contains a phenyl group attached to a tetramethyl-1,3,2-dioxaborolan-2-yl group and a long chain of oxygen and carbon atoms ending in a hydroxyl group. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in Suzuki coupling reactions . The long chain of oxygen and carbon atoms suggests that this compound might be a type of polyether .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as FTIR, NMR spectroscopy, and MS . Single crystal X-ray diffraction could be used for crystallographic and conformational analyses .Chemical Reactions Analysis
The boronic ester group in this compound can participate in various transformation processes, including Suzuki coupling reactions to synthesize complex and active organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as Density Functional Theory (DFT) and compared with the X-ray diffraction value . The molecular electrostatic potential and frontier molecular orbitals of the compound could be investigated by DFT .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- This compound is part of a group of boric acid ester intermediates, which are synthesized through multi-step reactions. Their structures are verified using techniques like FTIR, NMR spectroscopy, and mass spectrometry. The molecular structures are confirmed with single-crystal X-ray diffraction and further analyzed using Density Functional Theory (DFT) for detailed conformational analysis (Huang et al., 2021).
Physicochemical Properties
- Investigations into the physicochemical properties of these compounds include studies of molecular electrostatic potential and frontier molecular orbitals. Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds (Huang et al., 2021).
Molecular Structure and DFT Studies
- Detailed molecular structure analysis and DFT studies are conducted to ensure the accuracy of the synthesized compounds’ structures. This process involves comparing DFT-optimized structures with X-ray diffraction results to validate the molecular conformation and stability (Ye et al., 2021).
Applications in Fluorescence Probes
- Some derivatives of this compound are utilized in the development of fluorescence probes. These probes are designed for detecting hydrogen peroxide (H2O2), showcasing their potential use in sensing and diagnostic applications (Lampard et al., 2018).
Synthesis of Organoboron Derivatives
- The synthesis of organoboron derivatives of this compound has been reported. These derivatives are obtained in good yields and fully characterized by various spectroscopic techniques, underlining their significance in organic synthesis and chemical research (Anisimov et al., 2020).
Enhanced Brightness Emission-Tuned Nanoparticles
- The compound is used in the creation of enhanced brightness emission-tuned nanoparticles. These particles, derived from heterodifunctional polyfluorene building blocks, exhibit high fluorescence brightness and can be used in applications such as bioimaging and sensors (Fischer et al., 2013).
Mécanisme D'action
Orientations Futures
The future directions for this compound would likely involve further investigation into its potential uses. Given the presence of the boronic ester group, it could be used in the synthesis of complex organic molecules, potentially for use in pharmaceuticals, the electronics industry, and advanced materials .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37BO8/c1-21(2)22(3,4)31-23(30-21)19-5-7-20(8-6-19)29-18-17-28-16-15-27-14-13-26-12-11-25-10-9-24/h5-8,24H,9-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXHSDZSPWNUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37BO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4,7,10,13-pentaoxapentadecan-15-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




